molecular formula C25H36N2O2 B6053855 5-[(4-benzyl-1-piperidinyl)carbonyl]-1-cycloheptyl-2-piperidinone

5-[(4-benzyl-1-piperidinyl)carbonyl]-1-cycloheptyl-2-piperidinone

Katalognummer: B6053855
Molekulargewicht: 396.6 g/mol
InChI-Schlüssel: WLZLPMNHZBEPBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(4-benzyl-1-piperidinyl)carbonyl]-1-cycloheptyl-2-piperidinone, commonly known as BTCP, is a synthetic compound that belongs to the family of piperidinone derivatives. BTCP has been studied for its potential therapeutic uses in the field of neuroscience, particularly in the treatment of pain and addiction.

Wirkmechanismus

The exact mechanism of action of BTCP is not fully understood. However, it is believed to act as a kappa opioid receptor agonist, which may contribute to its analgesic and anti-addictive effects. Additionally, BTCP has been shown to inhibit the reuptake of dopamine and norepinephrine, which may also contribute to its effects on pain and addiction.
Biochemical and Physiological Effects:
BTCP has been shown to have analgesic effects in animal models of pain, with a potency similar to that of morphine. Additionally, BTCP has been shown to reduce the rewarding effects of opioids in animal models, suggesting its potential use as a medication for opioid addiction. However, BTCP has also been shown to have some negative effects, including sedation and respiratory depression.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using BTCP in lab experiments is its potency and effectiveness in animal models of pain and addiction. Additionally, BTCP has a relatively long half-life, which may make it a useful tool for studying long-term effects. However, one limitation of using BTCP in lab experiments is its potential for negative side effects, including sedation and respiratory depression. Additionally, the high potency of BTCP may make it difficult to accurately dose in animal models.

Zukünftige Richtungen

There are several potential future directions for research on BTCP. One area of interest is the development of more selective kappa opioid receptor agonists, which may have fewer negative side effects than BTCP. Additionally, further research is needed to fully understand the mechanism of action of BTCP and how it may be used to treat pain and addiction. Finally, more research is needed to determine the safety and efficacy of BTCP in human subjects.

Synthesemethoden

The synthesis of BTCP involves the reaction of cycloheptanone with piperidine and benzyl chloride to form 4-benzylcycloheptanone. This intermediate compound is then reacted with piperidine and phosgene to form BTCP. The purity of BTCP can be improved by recrystallization from ethanol.

Wissenschaftliche Forschungsanwendungen

BTCP has been studied for its potential therapeutic uses in the field of neuroscience. It has been shown to have analgesic effects in animal models of pain, suggesting its potential use as a pain medication. Additionally, BTCP has been studied for its potential use in the treatment of addiction, particularly to opioids. It has been shown to reduce the rewarding effects of opioids in animal models, suggesting its potential use as a medication for opioid addiction.

Eigenschaften

IUPAC Name

5-(4-benzylpiperidine-1-carbonyl)-1-cycloheptylpiperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N2O2/c28-24-13-12-22(19-27(24)23-10-6-1-2-7-11-23)25(29)26-16-14-21(15-17-26)18-20-8-4-3-5-9-20/h3-5,8-9,21-23H,1-2,6-7,10-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZLPMNHZBEPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CC(CCC2=O)C(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.